N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide is an organic compound characterized by its complex structure, which includes methoxyphenyl and phenoxypropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-methoxy-2-(2-methoxyphenyl)ethanol. This intermediate can be synthesized through the reaction of 2-methoxybenzaldehyde with methanol in the presence of a catalyst such as sodium methoxide.
The next step involves the conversion of 2-methoxy-2-(2-methoxyphenyl)ethanol to its corresponding bromide using phosphorus tribromide (PBr3). This bromide is then reacted with 2-phenoxypropanamide in the presence of a base like potassium carbonate (K2CO3) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-phenoxypropanamide
- N-(2-methoxy-2-phenylethyl)-2-phenoxypropanamide
- N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenylpropanamide
Uniqueness
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-phenoxypropanamide is unique due to the presence of both methoxyphenyl and phenoxypropanamide groups, which confer specific chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-14(24-15-9-5-4-6-10-15)19(21)20-13-18(23-3)16-11-7-8-12-17(16)22-2/h4-12,14,18H,13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTDANLGBJKJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CC=C1OC)OC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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